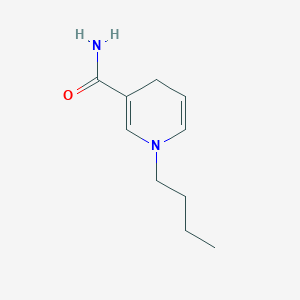

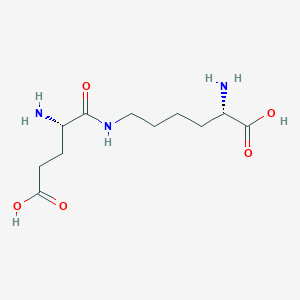

H-Lys(retro-Glu-H)-OH

Descripción general

Descripción

H-Lys(retro-Glu-H)-OH is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as Retro-Inverso Peptide (RIP) and is a synthetic analogue of natural peptides. It contains a retro-inverso modification in the peptide backbone, which makes it resistant to enzymatic degradation and enhances its stability.

Aplicaciones Científicas De Investigación

1. Protein Interactions and Stability

- Structural Symmetry in Proteins : The study by Kristof and Zundel (1980) explored the formation of structurally symmetrical and easily polarizable hydrogen bonds in proteins, including those involving lysine (Lys) and glutamic acid (Glu) residues. These bonds significantly impact the stability and conformational changes in proteins, which can be essential in understanding the role of H-Lys(retro-Glu-H)-OH in such interactions (Kristof & Zundel, 1980).

2. Macrocyclic Chemistry

- Synthesis of Giant Macrocycles : Singh et al. (2006) demonstrated the self-condensation of a thiazole-peptide, leading to the creation of giant macrocycles with multiple orthogonal loops. The tetrapeptide analogue, including Glu and Lys side chains, played a crucial role in forming these structurally characterized loops, highlighting the potential use of H-Lys(retro-Glu-H)-OH in macrocyclic chemistry (Singh, Hoang, Flanagan, & Fairlie, 2006).

3. Hemoglobin Research

- Hemoglobin C Crystallization : Vekilov et al. (2002) discussed the crystallization of hemoglobin C (HbC), where a mutation involved the substitution of Glu to Lys. This study provides insight into the crystallization mechanism, which could be influenced by the presence of H-Lys(retro-Glu-H)-OH in the hemoglobin structure (Vekilov, Feeling-Taylor, Petsev, Galkin, Nagel, & Hirsch, 2002).

4. Immunostimulation Research

- Modified Peptide Analogs : Verdini et al. (1991) synthesized a tuftsin retro-inverso analogue containing modifications, including a Lys modification. This analogue showed resistance to enzymatic degradation and enhanced immunostimulatory effects, suggesting the potential application of H-Lys(retro-Glu-H)-OH in developing stable peptide-based immunostimulants (Verdini, Silvestri, Becherucci, Longobardi, Parente, Peppoloni, Perretti, Pileri, Pinori, & Viscomi, 1991).

5. Biochemical Sensor Development

- Chemiluminometric Sensors : Kiba et al. (2002) developed a chemiluminometric sensor for simultaneously determining L-glutamate and L-lysine. This sensor demonstrates the analytical applications of amino acids like Glu and Lys in biosensing technologies, which could extend to the utilization of H-Lys(retro-Glu-H)-OH (Kiba, Miwa, Tachibana, Tani, & Koizumi, 2002).

6. Enzyme Catalysis Studies

- Role in Enzyme Active Sites : Poyner et al. (1996) investigated the roles of Glu and Lys residues in the active site of yeast enolase. Understanding how these residues interact in the catalytic cycle can provide insights into the functional significance of H-Lys(retro-Glu-H)-OH in similar enzymatic contexts (Poyner, Laughlin, Sowa, & Reed, 1996).

Propiedades

IUPAC Name |

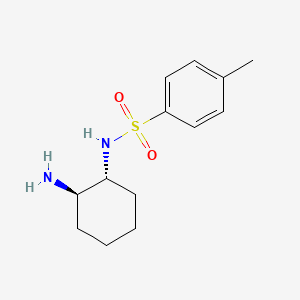

(2S)-2-amino-6-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-7(4-5-9(15)16)10(17)14-6-2-1-3-8(13)11(18)19/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGKVKLJFBFMED-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNC(=O)C(CCC(=O)O)N)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNC(=O)[C@H](CCC(=O)O)N)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Lys(retro-Glu-H)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl [2,2'-bipyridine]-4-carboxylate](/img/structure/B3273477.png)

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)